1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine
Description
1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine is a complex organic compound that features a piperidine ring, a phenyl group, and an oxadiazole ring substituted with a fluorophenoxy group
Properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-6-10-18(11-7-16)25-14-19-22-20(23-26-19)15-4-8-17(9-5-15)24-12-2-1-3-13-24/h4-11H,1-3,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIAPGSHDXIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 4-fluorophenoxyacetic acid can be converted to its corresponding hydrazide, which is then cyclized to form the oxadiazole ring.
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Attachment of the Phenyl Group: : The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.
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Formation of the Piperidine Ring: : The piperidine ring can be synthesized through a reductive amination reaction. An aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent like sodium triacetoxyborohydride.
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Final Coupling: : The final step involves coupling the piperidine ring with the oxadiazole-phenyl intermediate, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Replacement of the fluorine atom with nucleophiles like methoxide.
Scientific Research Applications
1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the piperidine ring.
Material Science: The oxadiazole ring is known for its electron-withdrawing properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study the interaction of fluorinated aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorophenoxy)methyl]piperidine
- 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine
- 4-[(2-Fluorophenoxy)methyl]piperidine
Uniqueness
Compared to similar compounds, 1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
